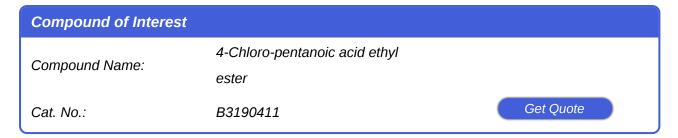


An In-depth Technical Guide on 4-Chloropentanoic acid ethyl ester

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-pentanoic acid ethyl ester is a chlorinated monocarboxylic acid ester with the molecular formula C7H13ClO2.[1][2] While its specific biological mechanism of action is not extensively documented in publicly available literature, its structural similarity to other pharmacologically active short-chain fatty acid esters suggests potential relevance in metabolic and signaling pathways. This technical guide provides a comprehensive overview of the known chemical and physical properties of **4-Chloro-pentanoic acid ethyl ester**, alongside a proposed synthetic workflow. Due to the limited biological data, this document will focus on the fundamental chemistry of the compound, providing a foundation for future research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Chloro-pentanoic acid ethyl ester** is presented in Table 1. This data has been compiled from various chemical databases and provides essential information for laboratory handling, characterization, and experimental design.

Table 1: Physicochemical Properties of **4-Chloro-pentanoic acid ethyl ester**

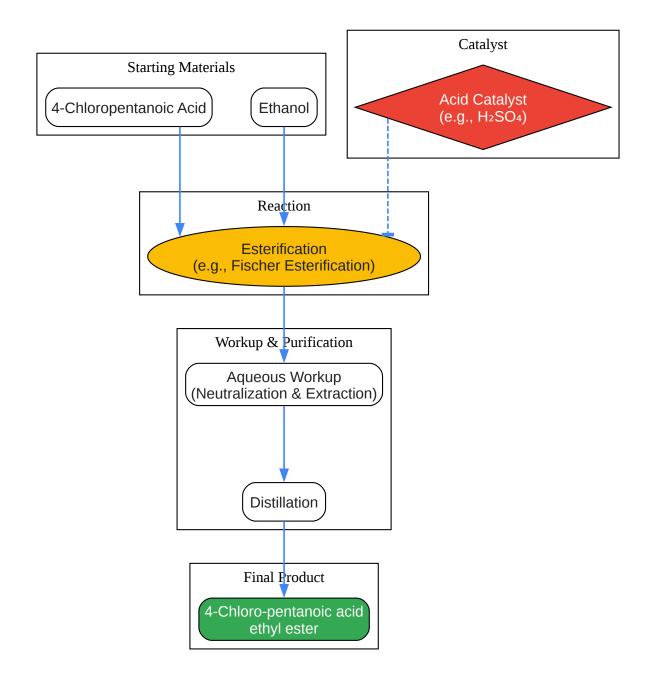


Property	Value	Source
Molecular Formula	C7H13ClO2	[1][2]
Molecular Weight	164.63 g/mol	[1][2]
IUPAC Name	ethyl 4-chloropentanoate	[2]
CAS Number	41869-16-3	[1]
Canonical SMILES	CCOC(=O)CCC(C)Cl	[3]
InChI Key	OJAYUEGXOWQYTB- UHFFFAOYSA-N	[2]
Density	1.033 g/cm ³	[3]
Boiling Point	195.999 °C at 760 mmHg	[3]
Flash Point	73.958 °C	[3]
Refractive Index	1.429	[3]
LogP	1.957	[3]
Topological Polar Surface Area	26.3 Ų	[1]
Rotatable Bond Count	5	[1]
Hydrogen Bond Acceptor Count	2	[1]
Complexity	104	[1]

Proposed Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-pentanoic acid ethyl ester** is not readily available, a general synthetic route can be proposed based on standard esterification reactions of the corresponding carboxylic acid. The following diagram illustrates a logical workflow for its preparation.





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Caption: Proposed synthesis workflow for **4-Chloro-pentanoic acid ethyl ester**.



Experimental Protocols General Fischer Esterification of a Carboxylic Acid (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of **4-Chloro-pentanoic acid ethyl ester**.

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1 equivalent).
- Addition of Alcohol: Add an excess of the corresponding alcohol (e.g., 3-5 equivalents).
- Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops).
- Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
- Workup: After completion, cool the reaction mixture to room temperature.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
- Extraction: Extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate).
- Washing: Wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
- Solvent Removal: Remove the solvent under reduced pressure.
- Purification: Purify the crude ester by distillation to obtain the final product.

Spectroscopic Data

While specific spectra for **4-Chloro-pentanoic acid ethyl ester** are not provided in the search results, databases such as PubChem and Guidechem indicate the availability of predicted 1H NMR and 13C NMR spectra.[1] For the related compound, ethyl 5-chloropentanoate,



experimental 1H NMR and FTIR spectra are available and can be accessed through PubChem. [4] Researchers should consult these resources for detailed spectral information.

Potential Areas of Investigation

Given the lack of biological data, the following areas represent opportunities for future research:

- Antimicrobial Activity: Esters of halogenated carboxylic acids could be investigated for antimicrobial properties.
- Enzyme Inhibition: The compound could be screened against various enzymes, particularly those involved in lipid metabolism, given its ester structure.
- Metabolic Stability: Studies on the in vitro and in vivo metabolic fate of 4-Chloro-pentanoic acid ethyl ester would be crucial for any potential therapeutic development.

Conclusion

This technical guide provides a summary of the currently available chemical information for **4-Chloro-pentanoic acid ethyl ester**. While data on its mechanism of action and biological activity is sparse, the provided physicochemical properties and proposed synthetic route offer a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further investigation is warranted to elucidate its biological role and potential therapeutic applications.

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